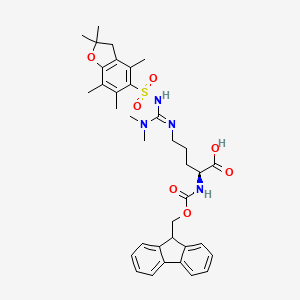

Fmoc-l-arg(me)2(pbf)-oh

Description

Contextual Significance of Arginine Residues in Peptide Chemistry

Arginine, with its guanidinium (B1211019) side chain, possesses a positive charge at physiological pH, a feature that is crucial for a multitude of biological functions. omizzur.comnih.gov This cationic nature allows arginine residues to participate in electrostatic interactions, such as forming salt bridges with negatively charged residues or interacting with other biomolecules like DNA and RNA. nih.govnih.gov Consequently, arginine is a key component in the active sites of many enzymes and plays a vital role in protein-protein interactions. nih.govresearchgate.net

The incorporation of arginine into synthetic peptides can enhance their biological activity. For instance, arginine-rich peptides are often employed as cell-penetrating peptides (CPPs), which can transport various molecular cargoes across cell membranes. chempep.commdpi.com The guanidinium group is considered a critical factor for this cell-penetrating ability. mdpi.com Furthermore, arginine residues can contribute to the antimicrobial and antitumor activities of certain peptides. omizzur.comnih.gov However, the high basicity and nucleophilicity of the guanidinium group also make it prone to side reactions during peptide synthesis, necessitating the use of robust protecting groups. chempep.com

The Role of Fmoc Strategy in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient and controlled assembly of amino acids on a solid support. bachem.comaltabioscience.com The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a widely adopted method in SPPS due to its use of milder reaction conditions compared to the older Boc (tert-butyloxycarbonyl) strategy. altabioscience.comnih.gov

In the Fmoc-SPPS workflow, the Nα-amino group of the growing peptide chain is protected by the Fmoc group. altabioscience.com This group is stable under acidic and neutral conditions but is readily removed by a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). chempep.comuci.edu This orthogonality allows for the selective deprotection of the Nα-amino group without affecting the acid-labile protecting groups commonly used for the amino acid side chains. nih.gov The progress of the synthesis can be conveniently monitored by measuring the UV absorbance of the fluorenyl group released during the deprotection step. nih.gov The widespread availability of high-purity Fmoc-amino acids and the suitability of the technique for automation have further solidified its prominence in both academic and industrial research. altabioscience.comnih.gov

Specificity of Fmoc-L-Arg(Me)2(Pbf)-OH in Advanced Peptide Architectures

This compound is a highly specialized amino acid derivative designed for incorporation into complex peptide structures. Its unique features address specific challenges in peptide synthesis and allow for the creation of peptides with tailored properties.

The key components of this compound are:

Fmoc group: Protects the α-amino group and is removed under mild basic conditions. chempep.com

L-Arginine backbone: The core amino acid structure.

Dimethylation (Me)2: Two methyl groups are attached to the guanidinium side chain. This modification is a form of post-translational modification found in natural proteins and can influence protein-protein interactions and the biological activity of peptides. smolecule.comiris-biotech.de Incorporating dimethylated arginine can also confer resistance to certain enzymes, such as trypsin. iris-biotech.de

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group: A bulky and highly effective protecting group for the guanidinium side chain. omizzur.comchempep.com It is stable to the basic conditions used for Fmoc removal but can be cleaved with strong acids, such as trifluoroacetic acid (TFA), during the final step of peptide cleavage from the solid support. chempep.comadvancedchemtech.com

The combination of these features makes this compound a valuable tool for synthesizing peptides with specific post-translational modifications, which is crucial for studying their biological roles. The Pbf group provides excellent protection for the highly reactive guanidinium group, preventing side reactions and ensuring high yields during synthesis. chempep.com

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1185841-84-2 | iris-biotech.de |

| Molecular Formula | C36H44N4O7S | iris-biotech.de |

| Molecular Weight | 676.82 g/mol | iris-biotech.de |

This table is interactive. Click on the headers to sort.

The use of this derivative is particularly relevant in the synthesis of histone-related peptides containing methylated arginine residues, which are important for studying epigenetic modifications. sigmaaldrich.com It is also employed in the development of peptide-based therapeutics where specific modifications are required to enhance stability or biological activity. chemimpex.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-[[dimethylamino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)28-19-36(4,5)47-31(21)28)48(44,45)39-34(40(6)7)37-18-12-17-30(33(41)42)38-35(43)46-20-29-26-15-10-8-13-24(26)25-14-9-11-16-27(25)29/h8-11,13-16,29-30H,12,17-20H2,1-7H3,(H,37,39)(H,38,43)(H,41,42)/t30-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJCGHJCOJVEGE-PMERELPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Advanced Applications of Fmoc L Arg Me 2 Pbf Oh in Synthetic Peptide Research

Incorporation into Peptides Bearing Post-Translational Modifications (PTMs)

Post-translational modifications (PTMs) are crucial for regulating protein function, and the synthesis of peptides containing specific PTMs is essential for studying their biological roles. Arginine methylation, a common PTM, is involved in numerous cellular processes. iris-biotech.desemanticscholar.org The use of building blocks like Fmoc-L-Arg(Me)2(Pbf)-OH allows for the precise installation of asymmetrically dimethylated arginine residues into synthetic peptides. iris-biotech.depeptide.com

The synthesis of peptides containing methylated arginine residues is readily achieved using Fmoc-based solid-phase peptide synthesis (SPPS). iris-biotech.de this compound, which incorporates an asymmetrical dimethylarginine modification, is a key building block for this purpose. iris-biotech.depeptide.comsigmaaldrich.com This derivative is compatible with standard Fmoc SPPS protocols. sigmaaldrich.com The Fmoc group is removed with a mild base, typically piperidine (B6355638), to allow for peptide chain elongation, while the Pbf group protects the guanidino side chain from unwanted reactions during synthesis. chempep.com The Pbf group is then cleaved during the final trifluoroacetic acid (TFA)-mediated deprotection and cleavage of the peptide from the solid support. chempep.comsigmaaldrich.com

The use of such pre-methylated and protected amino acid derivatives provides a direct and efficient method for generating peptides with specific arginine methylation patterns. This approach avoids the need for enzymatic methylation of the peptide after synthesis, which can often be non-specific and low-yielding. The availability of various methylated arginine building blocks, including monomethyl, symmetric dimethyl, and asymmetric dimethyl derivatives, allows for the synthesis of a wide range of specifically modified peptides for detailed biological investigation. semanticscholar.orgnih.gov For instance, Fmoc-Arg(Me,Pbf)-OH is used for incorporating monomethylarginine, while Fmoc-ADMA(Pbf)-OH and Fmoc-SDMA(Boc)2-ONa are used for asymmetric and symmetric dimethylarginine, respectively. sigmaaldrich.comnih.gov

A summary of commercially available Fmoc-protected methylated arginine derivatives for SPPS is provided in the table below.

| Modified Amino Acid | Fmoc-Protected Derivative | Key Features |

| Monomethylarginine | Fmoc-Arg(Me,Pbf)-OH | Pbf group is acid-labile. Compatible with standard Fmoc SPPS. |

| Asymmetric Dimethylarginine | Fmoc-Arg(Me)2(Pbf)-OH (asymmetrical) | Pbf group is acid-labile. Allows for specific incorporation of ADMA. |

| Symmetric Dimethylarginine | Fmoc-SDMA(Boc)2-ONa | Boc protecting groups require strong acid for removal. |

The ability to synthesize peptides with precisely placed methylated arginine residues using reagents like this compound has significant implications for studying epigenetic regulation and protein function. Arginine methylation of histone proteins is a key epigenetic mark that influences chromatin structure and gene expression. semanticscholar.org Synthetic peptides corresponding to histone tails with specific methylation patterns are invaluable tools for interrogating the "histone code". nih.gov

These synthetic peptides can be used in a variety of applications, including:

Antibody Production and Characterization: To generate and validate antibodies that specifically recognize different methylation states of arginine.

Enzyme Specificity Studies: To determine the substrate specificity of protein arginine methyltransferases (PRMTs) and demethylases.

Protein-Protein Interaction Studies: To investigate how arginine methylation affects the binding of reader proteins that recognize these epigenetic marks. iris-biotech.de

For example, the synthesis of histone peptide arrays containing various methylated arginine and lysine (B10760008) residues provides a high-throughput platform for studying the enzymes and effector proteins involved in histone modifications. sigmaaldrich.com By using building blocks like Fmoc-L-Arg(Me,Pbf)-OH, researchers can systematically vary the methylation state at specific arginine positions within a histone tail sequence and assess the functional consequences. nih.gov This has been instrumental in deciphering the complex interplay of PTMs in regulating gene expression and other cellular processes. ambeed.com

Synthetic Strategies for Methylated Arginine-Containing Peptides

Engineering of Structurally Complex Peptides

The unique properties of this compound also lend themselves to the engineering of structurally complex peptides with enhanced biological activities. The incorporation of modified amino acids can influence peptide conformation, stability, and cell permeability.

Arginine-rich peptides are a prominent class of cell-penetrating peptides (CPPs) capable of traversing cellular membranes. nih.gov The positive charge of the arginine side chain plays a crucial role in their interaction with the negatively charged cell surface. The synthesis of CPPs often relies on the use of Fmoc-Arg(Pbf)-OH and its methylated derivatives to introduce multiple arginine residues. chempep.comcsic.es

The methylation of arginine residues within a CPP sequence can modulate its properties. For instance, N-α-methylation has been shown to enhance the lipid membrane partitioning of oligoarginine peptides by reducing polarity, a property that can be leveraged in drug delivery systems. While this compound modifies the side chain, the principles of using methylation to fine-tune CPP properties are an active area of research. The ability to synthesize CPPs with specific methylation patterns allows for a systematic investigation of how this modification affects their uptake efficiency, cytotoxicity, and cargo delivery capabilities.

Arginine-rich peptides are also a significant group of antimicrobial peptides (AMPs). chempep.com The synthesis of novel AMP analogs with improved potency and selectivity is a key strategy to combat antibiotic resistance. The incorporation of modified arginine residues, including methylated forms, can influence the antimicrobial activity of these peptides.

For example, a study on the rational design and synthesis of modified teixobactin (B611279) analogues, a potent class of antibiotics, utilized Fmoc-L-Arg(Me,Pbf)-OH to introduce N-omega-methylarginine. iris-biotech.de This modification was explored to enhance the drug-like properties of the parent peptide. Similarly, research on short arginine-tryptophan containing antibacterial peptides has demonstrated that modifications to arginine residues can modulate their activity. beilstein-journals.org The use of this compound and other methylated arginine derivatives in SPPS provides a powerful tool for creating libraries of AMP analogs with diverse structural features, enabling the exploration of structure-activity relationships and the development of new therapeutic agents. iris-biotech.decymitquimica.com

The synthesis of long or "difficult" peptide sequences can be hampered by inter- and intramolecular hydrogen bonding, leading to peptide aggregation on the solid support and incomplete reactions. Pseudoproline dipeptides are valuable tools to overcome these challenges. iris-biotech.de These dipeptide building blocks, derived from serine or threonine, introduce a temporary kink in the growing peptide chain, disrupting the formation of stable secondary structures that can hinder synthesis. iris-biotech.denih.gov

The incorporation of bulky or aggregation-prone amino acids like Fmoc-Arg(Pbf)-OH can be particularly challenging. nih.gov The strategic placement of a pseudoproline dipeptide C-terminal to the arginine residue can significantly improve coupling efficiency. For example, the use of Fmoc-Arg(Pbf)-Ser(Ψ(Me,Me)pro)-OH, a pseudoproline-containing dipeptide, has been shown to facilitate the synthesis of challenging peptide sequences. Research has demonstrated that the presence of a pseudoproline moiety can have a beneficial effect on the coupling of Fmoc-Arg(Pbf)-OH several residues downstream. nih.gov This strategy allows for the efficient synthesis of complex, arginine-rich peptides that would otherwise be difficult to obtain. nih.gov

The table below lists some commercially available Fmoc-protected pseudoproline dipeptides containing arginine.

| Pseudoproline Dipeptide | Key Features |

| Fmoc-L-Arg(Pbf)-L-Ser[PSI(Me,Me)Pro]-OH | Contains a serine-derived pseudoproline. Pbf protecting group on arginine. |

| Fmoc-L-Arg(Pbf)-L-Thr[PSI(Me,Me)Pro]-OH | Contains a threonine-derived pseudoproline. Pbf protecting group on arginine. |

Application in Antimicrobial Peptide Analog Synthesis

Bioconjugation and Probe Development Utilizing this compound Derived Peptides

The incorporation of asymmetrically dimethylated arginine (aDMA) into peptide sequences using this compound is a pivotal strategy for creating sophisticated tools in biochemical and biomedical research. This specific modification mimics a crucial post-translational modification (PTM) found in vivo, enabling the synthesis of peptides that can be used for bioconjugation and the development of highly specific molecular probes. nih.govcellsignal.com These peptides serve as invaluable reagents for exploring complex cellular processes, including signal transduction, transcriptional regulation, and protein sorting, where arginine methylation plays a central role. nih.gov

Bioconjugation Applications:

Peptides synthesized with this compound are prime candidates for bioconjugation, the process of linking a peptide to another molecule to create a novel construct with combined or enhanced functionalities. smolecule.comchempep.com The presence of the aDMA residue can influence the peptide's conformation, stability, and interaction with biological targets. When these peptides are conjugated to other entities—such as fluorescent dyes, radioisotopes, polymers, or therapeutic agents—they can form powerful constructs for targeted diagnostics and drug delivery. chemimpex.comresearchgate.net

For example, conjugating an aDMA-containing peptide that targets a specific cell surface receptor to a cytotoxic drug can create a peptide-drug conjugate (PDC). This PDC can, in theory, selectively deliver the therapeutic payload to diseased cells, minimizing off-target effects. The unique structure of the aDMA may enhance the binding affinity and specificity of the peptide to its target, a critical factor in the efficacy of such systems. smolecule.comresearchgate.net

Interactive Data Table: Examples of Bioconjugation Strategies with aDMA-Peptides (Note: The following table is illustrative, based on established principles of bioconjugation and peptide chemistry.)

| Conjugate Type | Attached Moiety | Purpose of Conjugation | Potential Role of the aDMA-Peptide |

| Peptide-Fluorophore Conjugate | Fluorescent Dye (e.g., FITC, Cy5) | Cellular imaging and tracking | Acts as a targeting ligand to localize the fluorophore within specific cellular compartments or tissues. |

| Peptide-Drug Conjugate (PDC) | Cytotoxic Agent | Targeted drug delivery | Guides the therapeutic agent to a specific biological target, potentially enhancing cell permeability and stability. researchgate.net |

| Peptidomimetic Inhibitors | Small Molecule Scaffold | Development of enzyme inhibitors | Forms part of a macrocyclic structure to target protein-protein interactions, where aDMA is key for recognition. iris-biotech.de |

| Polymer-Peptide Conjugate | Biocompatible Polymer (e.g., PEG) | Improve pharmacokinetic properties | Increases the solubility and in vivo half-life of the peptide, reducing renal clearance. researchgate.net |

Development of Molecular Probes:

Peptides containing aDMA are fundamental to the development of molecular probes designed to investigate the biological pathways governed by arginine methylation. These probes are engineered to interact specifically with the cellular machinery that recognizes, adds, or removes methyl groups from arginine residues.

A primary application is in the study of Protein Arginine Methyltransferases (PRMTs), the enzymes responsible for catalyzing arginine methylation. researchgate.net Synthetic aDMA peptides serve as:

Enzyme Substrates: To characterize the activity and substrate specificity of different PRMTs.

Competitive Inhibitors: To aid in the discovery and development of drugs that modulate PRMT activity.

Affinity Reagents: To isolate and identify proteins that "read" aDMA marks, which are crucial components of various signaling cascades.

Mass spectrometry is a key analytical technique where aDMA-peptides are indispensable. Specific fragment ions are characteristic of asymmetrically dimethylated arginine residues. For instance, the detection of a dimethylammonium ion (m/z 46.06) is specific for aDMA, allowing researchers to distinguish it from its symmetric isomer (sDMA). nih.gov This enables precise identification and quantification of aDMA sites in complex biological samples, a process validated and calibrated using synthetic aDMA-peptide standards derived from this compound. nih.gov

Interactive Data Table: Research Findings in aDMA Probe Development

| Probe Type | Analytical Method | Research Focus | Detailed Findings | Citation |

| aDMA-Peptide Substrate | Mass Spectrometry / Enzyme Assay | Characterizing PRMT enzyme function | Peptides containing specific motifs (e.g., GRG) are used to demonstrate that certain enzymes, like PRMT7, can produce symmetric dimethylarginine, while others specialize in asymmetric modification. | researchgate.net |

| aDMA Motif Antibody | Immunoaffinity Purification / LC-MS/MS | Proteomic profiling of aDMA sites | Synthetic aDMA peptides are used to generate and validate specific antibodies. These antibodies then enrich aDMA-containing peptides from cell lysates, enabling large-scale identification of methylated proteins and their sites of modification. | cellsignal.com |

| Fragment Ion Probe | Precursor Ion Scanning Mass Spectrometry | Differentiating aDMA and sDMA isomers | The dimethylammonium ion (m/z 46.06) is a specific fragment of aDMA, while the dimethylcarbodiimidium ion (m/z 71.06) is produced by both isomers. This allows for unambiguous identification of aDMA-modified peptides in complex mixtures. | nih.gov |

Iv. Mechanistic Studies and Challenges in Fmoc L Arg Me 2 Pbf Oh Chemistry

Elucidation of Reaction Mechanisms During Coupling and Deprotection

The successful stepwise construction of a peptide chain relies on the precise and efficient execution of two repeating steps: the deprotection of the N-terminal Fmoc group and the subsequent coupling of the next amino acid.

Deprotection Mechanism: The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a crucial step to expose the free amine for the next coupling reaction. genscript.com This process is typically achieved using a mild base, most commonly a 20-50% solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). genscript.comspringernature.com The reaction proceeds via a base-catalyzed β-elimination (E1cB mechanism). mdpi.comnih.govacs.org A proton is abstracted from the C9 position of the fluorene (B118485) ring, leading to the elimination of the Fmoc group as a highly reactive dibenzofulvene (DBF) intermediate. acs.orgmdpi.com This DBF molecule is then scavenged by the secondary amine (piperidine) to form a stable adduct, preventing side reactions. nih.govmdpi.com

Coupling Mechanism: Following Fmoc deprotection, the next amino acid, in this case, Fmoc-L-Arg(Pbf)-OH, is introduced. For the peptide bond to form, the carboxylic acid of the incoming amino acid must be activated. uniroma1.it This is commonly achieved using a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), in the presence of an additive like OxymaPure (ethyl cyano(hydroxyimino)acetate). csic.esnih.gov The activator converts the carboxylic acid into a more reactive species, such as an O-acylisourea, which is then converted by OxymaPure into a less-reactive, but more selective active ester. This activated ester then readily reacts with the free N-terminal amine of the resin-bound peptide chain to form the desired amide bond. csic.es The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group protects the guanidino side chain of arginine throughout this process, preventing its interference with the coupling reaction.

Mitigation of Side Reactions During Fmoc-L-Arg(Pbf)-OH Incorporation

Several side reactions can occur during the incorporation of Fmoc-L-Arg(Pbf)-OH, leading to impurities and reduced yield. The most prominent of these are δ-lactam formation and tryptophan alkylation.

A significant challenge during the coupling of Fmoc-L-Arg(Pbf)-OH is its propensity to undergo intramolecular cyclization to form a δ-lactam. csic.esnih.govresearchgate.net This side reaction occurs when the activated carboxylic acid is attacked by the nucleophilic nitrogen of the arginine side chain's guanidinium (B1211019) group. google.comgoogle.com The resulting five-membered ring lactam is unreactive and cannot be incorporated into the peptide chain, leading to the formation of deletion sequences where the arginine residue is missing. csic.esacs.org

The rate of δ-lactam formation is influenced by several factors:

Activation Time: Prolonged pre-activation of Fmoc-L-Arg(Pbf)-OH in solution before addition to the resin significantly increases lactam formation. csic.eschempep.com

Temperature: Elevated temperatures can accelerate the rate of this side reaction. csic.esgoogle.com

Solvent: The choice of solvent can also play a role; for instance, N-butylpyrrolidone (NBP) has been shown in some cases to increase the tendency for lactamization compared to DMF. csic.esrsc.org

Prevention Strategies: To minimize this side reaction, in situ activation is a cornerstone strategy. This involves adding the coupling reagents (e.g., DIC and OxymaPure) and the Fmoc-L-Arg(Pbf)-OH derivative to the resin simultaneously, or with minimal pre-activation time. csic.es This ensures that the activated amino acid reacts with the peptide chain as quickly as possible, outcompeting the intramolecular cyclization. acs.org Studies have also shown that protecting groups with lower tendencies for lactam formation, such as the nitro (NO2) group, can be used as alternatives to Pbf in problematic sequences. nih.govresearchgate.netnih.gov

| Arginine Derivative | Tendency for δ-Lactam Formation | Resulting Coupling Efficiency |

|---|---|---|

| Fmoc-Arg(NO₂)-OH | Lowest | >99% |

| Fmoc-Arg(Pbf)-OH | Moderate | >99% (with optimized conditions) |

| Fmoc-Arg(Boc)₂-OH | Highest (60% lactam formation) | Low (28%) |

This table presents a comparison of δ-lactam formation tendency for different arginine protecting groups based on research findings. nih.gov

When synthesizing peptides containing both arginine and tryptophan, a critical side reaction is the alkylation of the tryptophan indole (B1671886) ring by the Pbf protecting group. peptide.comgoogle.com During the final cleavage step, which uses a strong acid like trifluoroacetic acid (TFA) to remove the Pbf and other side-chain protecting groups, the Pbf group is released as a reactive carbocation. peptide.comresearchgate.net This electrophilic cation can then attack the electron-rich indole nucleus of tryptophan, leading to a modified peptide impurity. chempep.comiris-biotech.de The extent of this side reaction can be influenced by the proximity of the Arg(Pbf) and Trp residues within the peptide sequence. chempep.comiris-biotech.de

Mitigation Strategies: The most effective method to prevent this side reaction is to use tryptophan with its own side-chain protection. researchgate.net The use of an acid-labile tert-butyloxycarbonyl (Boc) group on the indole nitrogen (Fmoc-Trp(Boc)-OH) provides a shield against electrophilic attack by the Pbf-derived cation. researchgate.net The combination of Arg(Pbf) and Trp(Boc) has been shown to result in extremely low levels of tryptophan alkylation during TFA cleavage, even without the use of scavengers. researchgate.net Additionally, including scavengers like triisopropylsilane (B1312306) (TIS) or water in the cleavage cocktail helps to quench the reactive carbocations as they are formed. thermofisher.com

Formation and Prevention of δ-Lactam Derivatives

Kinetic Analysis of Protecting Group Removal in Fmoc-L-Arg(Pbf)-OH Systems

The efficiency of peptide synthesis is also dependent on the kinetics of the deprotection steps. Both the N-terminal Fmoc group and the side-chain Pbf group have distinct removal kinetics that must be considered.

Fmoc Group Removal Kinetics: Kinetic studies have demonstrated that the removal of the Fmoc group from arginine can be slower compared to other amino acids, such as leucine. mdpi.comresearchgate.net This is often attributed to steric hindrance from the bulky Pbf-protected side chain. Complete deprotection of Fmoc-Arg(Pbf)-OH requires a minimum of 10 minutes using standard piperidine solutions, whereas other amino acids may be fully deprotected in as little as 3 minutes. nih.govmdpi.comresearchgate.netresearchgate.net Incomplete Fmoc removal can lead to deletion sequences, making it crucial to ensure sufficient deprotection time, especially after coupling arginine. iris-biotech.descielo.org.mx

| Fmoc-Amino Acid | Deprotection Time for >80% Efficiency | Notes |

|---|---|---|

| Fmoc-L-Leucine-OH | ~3 minutes | Represents a sterically unhindered residue. |

| Fmoc-L-Arg(Pbf)-OH | ~10 minutes | Slower kinetics due to steric hindrance; requires longer deprotection. |

This table shows a kinetic comparison of Fmoc group removal for different amino acids. nih.govmdpi.comresearchgate.net

Pbf Group Removal Kinetics: The Pbf group is designed to be cleaved under moderately acidic conditions, typically 95% TFA. It is significantly more acid-labile than its predecessor, the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group. peptide.comsemanticscholar.org Cleavage of the Pbf group is usually complete within 1 to 2 hours. semanticscholar.org However, for peptides that contain multiple arginine residues, the cumulative stability of the Pbf groups can necessitate extended cleavage times of up to 4 hours to ensure complete deprotection. thermofisher.comnih.gov A newer derivative, Fmoc-Arg(MIS)-OH, has been reported to have even faster deprotection kinetics than Fmoc-Arg(Pbf)-OH. nih.gov

V. Structural and Functional Analogues Derived from Fmoc L Arginine Chemistry

Comparative Research on Mono-, Di-, and Asymmetrically Methylated Arginine Derivatives

Arginine methylation is a crucial post-translational modification (PTM) that modulates protein-protein interactions and protein-nucleic acid binding. To study the effects of this PTM, chemists have developed Fmoc-protected methylated arginine derivatives for use in solid-phase peptide synthesis (SPPS). These building blocks allow for the precise insertion of monomethylated, symmetrically dimethylated (SDMA), or asymmetrically dimethylated (ADMA) arginine residues into synthetic peptides.

Key derivatives for this purpose include Fmoc-L-Arg(Me,Pbf)-OH for monomethylarginine, Fmoc-L-ADMA(Pbf)-OH for asymmetric dimethylarginine, and Fmoc-L-SDMA(Boc)2-ONa for symmetric dimethylarginine. nih.gov The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group is common for mono- and asymmetrically methylated versions, sharing a deprotection profile with the standard Fmoc-Arg(Pbf)-OH. It is cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA), at the end of the synthesis. sigmaaldrich.com

For the symmetrically dimethylated derivative, a dual Boc (tert-butoxycarbonyl) protection strategy on the guanidino group is employed. alfa-chemistry.comsigmaaldrich.com The Fmoc-SDMA(Boc)2-ONa building block allows for the introduction of SDMA using standard coupling methods in Fmoc-SPPS, and the Boc groups are conveniently removed during the final TFA-mediated cleavage from the resin. alfa-chemistry.comsigmaaldrich.com

Table 1: Comparison of Methylated Fmoc-L-Arginine Derivatives

| Compound Name | Abbreviation | Type of Methylation | Side-Chain Protecting Group(s) | Key Application |

|---|---|---|---|---|

| N-α-Fmoc-N-ω-methyl-N-ω’-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine | Fmoc-L-Arg(Me,Pbf)-OH | Monomethylated Arginine | Pbf | Introduction of monomethyl-arginine via Fmoc-SPPS to study post-translational modifications. sigmaaldrich.comiris-biotech.de |

| N-α-Fmoc-N,N-asymmetric dimethyl-L-arginine(Pbf) | Fmoc-L-ADMA(Pbf)-OH | Asymmetric Dimethylarginine | Pbf | Incorporation of asymmetric dimethylarginine to investigate its role in protein function and regulation. nih.gov |

| N-α-Fmoc-N,N’-δ-dimethyl-N,N’-δ-di-t.-butoxycarbonyl-L-arginine sodium salt | Fmoc-L-SDMA(Boc)2-ONa | Symmetric Dimethylarginine | Boc (x2) | Introduction of symmetric dimethyl-arginine via Fmoc-SPPS; used in studies of histone modifications. alfa-chemistry.comsigmaaldrich.com |

Stereochemical Variants: Research on D-Arginine Derivatives

The incorporation of non-natural D-amino acids in place of their L-enantiomers is a widely used strategy in medicinal chemistry to enhance peptide stability against enzymatic degradation, improve bioavailability, and modulate biological activity. Fmoc-D-Arg(Pbf)-OH is the primary building block for introducing D-arginine into peptides during Fmoc-SPPS. peptide.comabbexa.com

Research utilizing Fmoc-D-Arg(Pbf)-OH has demonstrated significant therapeutic potential. In the field of antimicrobial peptides, the strategic substitution of L-arginine with D-arginine has yielded potent analogues. For example, replacing the two L-Arg residues in the antimicrobial peptide oncocin with D-Arg residues dramatically increased its bioavailability from 25 minutes to over 8 hours, with a slight improvement in antibacterial activity. peptide.com Similarly, another study found that substituting D-lysine with D-arginine in the peptide RLA enhanced its cell membrane permeability and accumulation within mitochondria. peptide.com

Beyond antimicrobial applications, D-arginine-containing peptides have shown other biological activities. A cyclic dipeptide isolated from Bacillus cereus that contains D-arginine exhibited both antifungal and significant activity against breast cancer cells. peptide.com Fmoc-D-Arg(Pbf)-OH also serves as a critical research tool for probing molecular interactions, including receptor binding studies and the characterization of ion channels and antibody binding sites. biosynth.com

Table 2: Profile of Fmoc-D-Arginine Derivative

| Compound Name | Abbreviation | Stereochemistry | Side-Chain Protecting Group | Research Applications |

|---|---|---|---|---|

| N-α-(9-fluorenylmethoxycarbonyl)-N-g-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-D-arginine | Fmoc-D-Arg(Pbf)-OH | D-Arginine | Pbf | Synthesis of peptide analogues with enhanced proteolytic stability and bioavailability. peptide.comchemimpex.com Used in the development of antimicrobial peptides and as a tool for studying receptor binding. peptide.combiosynth.com |

Development of Isotope-Labeled Fmoc-Arginine Derivatives for Mechanistic and Analytical Studies

Isotope-labeled amino acids are indispensable tools for modern quantitative proteomics, metabolic flux analysis, and structural biology studies using nuclear magnetic resonance (NMR). chempep.comisotope.com The development of Fmoc-arginine derivatives containing stable heavy isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), allows for their direct incorporation into synthetic peptides via SPPS. medchemexpress.com

Fmoc-Arg(Pbf)-OH is available in various isotopically labeled forms, including Fmoc-Arg(Pbf)-OH-¹³C₆ and Fmoc-Arg(Pbf)-OH-¹³C₆,¹⁵N₄. chempep.commedchemexpress.com These compounds are chemically identical to their unlabeled counterparts but have a greater mass due to the heavy isotopes. This mass difference is the basis for their use in mass spectrometry (MS)-based quantitative proteomics. chempep.com

In techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), proteins from different cell populations are differentially labeled. nih.gov While SILAC typically involves metabolic labeling, the use of synthetic isotope-labeled peptides as internal standards is crucial for absolute protein quantification. isotope.com The known mass shift introduced by the labeled arginine residue allows for the precise differentiation and quantification of labeled versus unlabeled peptides in a complex mixture. chempep.com Furthermore, the predictable shift of fragment ions (e.g., y-ions) in tandem mass spectra aids in peptide identification. nih.gov In NMR spectroscopy, the isotopic labels provide specific signals that are essential for determining the three-dimensional structures of peptides and proteins. chempep.comisotope.com

Table 3: Examples of Isotope-Labeled Fmoc-L-Arginine Derivatives

| Compound Name | Isotopic Label(s) | Mass Shift (vs. Unlabeled) | Key Analytical Applications |

|---|---|---|---|

| Fmoc-Arg(Pbf)-OH-¹³C₆ | ¹³C (x6) | M+6 | Used as a building block in SPPS for quantitative proteomics and as a tracer in drug development studies. medchemexpress.com |

| Fmoc-Arg(Pbf)-OH-¹³C₆,¹⁵N₄ | ¹³C (x6), ¹⁵N (x4) | M+10 | Crucial for quantitative proteomics (e.g., SILAC internal standards) and structural biology (NMR) due to its distinct mass shift and nuclear properties. chempep.comsigmaaldrich.com |

Vi. Analytical Methodologies for Characterization and Process Monitoring

Chromatographic Techniques (e.g., RP-HPLC) for Purity Assessment and Reaction Monitoring

Reversed-phase high-performance liquid chromatography (RP-HPLC) is an indispensable tool in the context of Fmoc-L-Arg(Me)2(Pbf)-OH and its application in solid-phase peptide synthesis (SPPS). It is widely used to assess the purity of the amino acid derivative itself and to monitor the efficiency of various steps in peptide synthesis, such as coupling and deprotection. nih.gov

The purity of commercial Fmoc-amino acids, including arginine derivatives, is typically greater than 99% as determined by RP-HPLC. nih.gov However, the presence of impurities, even in small amounts, can significantly impact the outcome of a peptide synthesis, leading to truncated or modified peptide sequences. For instance, the presence of acetic acid in commercial preparations of Fmoc-Arg(Pbf)-OH is a known issue that cannot be detected by RP-HPLC and can cause premature chain termination. nih.gov

During SPPS, RP-HPLC is crucial for monitoring key reactions. For example, the deprotection of the Fmoc group, a critical step to allow for the elongation of the peptide chain, is often monitored by HPLC. mdpi.com Studies have used RP-HPLC to compare the deprotection kinetics of Fmoc-L-Arginine(Pbf)-OH with different deprotection reagents, demonstrating that a minimum of 10 minutes is required for efficient deprotection. mdpi.comresearchgate.net

Furthermore, RP-HPLC is employed to track the progress of the coupling reaction, where Fmoc-L-Arg(Pbf)-OH is attached to the growing peptide chain. This allows for the optimization of coupling conditions to minimize side reactions, such as the formation of δ-lactam, an inactive cyclized form of the arginine derivative. csic.esrsc.org The formation of this byproduct is a significant challenge, particularly when using certain solvents, and HPLC analysis is key to developing strategies to mitigate its formation. csic.esresearchgate.net For example, studies have shown that using N-butylpyrrolidinone (NBP) as a solvent at elevated temperatures can improve coupling efficiency and reduce δ-lactam formation. researchgate.net

The following table summarizes typical RP-HPLC conditions used in the analysis of reactions involving Fmoc-arginine derivatives.

| Parameter | Condition | Reference |

| Column | XBridge™ BEH C18 (100 × 4.6 mm, 3.5 µm) | mdpi.com |

| Mobile Phase A | Acetonitrile with 0.1% TFA | ambeed.com |

| Mobile Phase B | Water with 0.1% TFA | ambeed.com |

| Gradient | Linear gradient (e.g., 10-95% B into A over 15 min) | csic.es |

| Flow Rate | 1 mL/minute | ambeed.com |

| Detection | UV at 214 nm | ambeed.com |

Mass Spectrometry (e.g., MALDI-TOF MS, ESI-MS) for Product Characterization

Mass spectrometry (MS) is a cornerstone technique for the characterization of this compound and the peptides synthesized from it. The two most common ionization techniques used are Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) and Electrospray Ionization (ESI).

MALDI-TOF MS is frequently used to confirm the molecular weight of synthesized peptides and to identify potential byproducts or impurities. ambeed.comnih.gov In studies involving the synthesis of peptide thioesters, MALDI-TOF analysis was used to confirm the identity and purity of the desired products, with observed mass-to-charge ratios ([M+H]+) matching the expected values. nih.gov It has also been utilized to analyze enzymatic methylation reactions on histone peptides, demonstrating its utility in studying post-translational modifications. rsc.org The analysis of peptides containing methylated arginine residues, such as those derived from this compound, can be effectively performed using MALDI-TOF MS. researchgate.net

ESI-MS is another powerful tool for the characterization of peptides. It is often coupled with HPLC (LC-MS) to provide both separation and mass information in a single analysis. mdpi.com ESI-MS has been used to characterize crude peptides synthesized using various deprotection reagents, helping to identify the main product and any side products. mdpi.com

Both MALDI-TOF and ESI-MS are crucial for verifying the successful incorporation of this compound into a peptide sequence and for ensuring the integrity of the final product. The choice between the two techniques often depends on the specific characteristics of the peptide and the information required.

The table below provides an example of mass spectrometry data for a species related to the synthesis involving Fmoc-arginine derivatives.

| Compound/Peptide Fragment | Ionization Method | Expected m/z | Observed m/z | Reference |

| Fmoc-Dbz(Alloc)-Arg | MALDI-TOF | 614.2 | 614.1 | nih.gov |

Spectroscopic Methods for Kinetic Studies and Structural Elucidation

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, play a vital role in the detailed structural analysis and kinetic studies of reactions involving this compound.

NMR spectroscopy provides invaluable information about the chemical structure of molecules. 1H and 13C NMR are used to confirm the structure of synthesized amino acid derivatives, including isotopically labeled versions of Fmoc-L-Arg(Pbf)-OH. ox.ac.uk For instance, the 13C NMR spectrum of R-Fmoc-Pbf-[2-13C]-L-arginine showed a characteristically broad signal for the labeled carbon atom (C-2). ox.ac.uk

NMR is also a powerful tool for studying reaction kinetics and mechanisms in SPPS. researchgate.net It can be used to monitor the conversion of reactants to products in real-time. For example, 1H NMR studies have been conducted to investigate the interaction between Fmoc-Arg(HCl)-OH and coupling reagents, revealing how the stoichiometry of the reagents influences the reaction pathway. rsc.org These studies have shown that the guanidinium (B1211019) group of arginine can interact with certain coupling agents, affecting the formation of the desired activated ester. rsc.org

UV-Vis spectroscopy is another spectroscopic technique employed for kinetic studies, particularly for monitoring the deprotection of the Fmoc group. The removal of the Fmoc group results in the formation of dibenzofulvene (DBF), which has a characteristic UV absorbance. By measuring the increase in absorbance at a specific wavelength (e.g., 300 nm) over time, the kinetics of the deprotection reaction can be determined. mdpi.comresearchgate.net This method has been used to compare the efficiency of different deprotection reagents for Fmoc-L-Arginine(Pbf)-OH. mdpi.comresearchgate.net

Vii. Future Directions and Emerging Research Avenues in Fmoc L Arg Me 2 Pbf Oh Chemistry

Innovations in Green Chemistry for Sustainable Synthesis

The traditional methods of solid-phase peptide synthesis (SPPS), while effective, often rely on hazardous and environmentally persistent solvents like dimethylformamide (DMF). researchgate.netrsc.org This has spurred significant research into greener alternatives to align peptide synthesis with the principles of sustainable chemistry.

Greener Solvents: A major focus of green chemistry in SPPS is the replacement of DMF. researchgate.net Solvents like N-butylpyrrolidinone (NBP) have been explored as potential replacements. caymanchem.comcsic.es However, the incorporation of sterically hindered amino acids like Fmoc-L-Arg(Pbf)-OH and its derivatives in NBP can be challenging due to the solvent's higher viscosity. csic.es This can impede the penetration of the coupling reagents into the resin, potentially leading to incomplete reactions and the formation of side products like the inactive δ-lactam. rsc.orgcsic.es Research has shown that side-product formation can be influenced by the solvent choice, with some green solvents increasing the tendency for Arg-lactamisation compared to DMF. rsc.org

To address these challenges, researchers are developing novel strategies. One successful approach involves performing the coupling reaction at an elevated temperature (e.g., 45°C) to reduce the viscosity of NBP. csic.es Another key innovation is the use of in situ activation, where the coupling reagents are added sequentially to the reaction vessel, which can improve the incorporation of problematic amino acids like Fmoc-Arg(Pbf)-OH derivatives. csic.es

Alternative Deprotection Reagents: The standard Fmoc deprotection protocol uses a 20% solution of piperidine (B6355638) in DMF. researchgate.netnih.gov Piperidine is toxic and its use raises regulatory concerns. researchgate.net This has led to a search for less hazardous deprotection reagents. While alternatives are being investigated, their compatibility and efficiency with complex building blocks like Fmoc-L-Arg(Me)2(Pbf)-OH must be thoroughly evaluated to ensure the integrity of the growing peptide chain. researchgate.net

| Green Chemistry Innovation | Traditional Method | Green Alternative/Strategy | Key Research Finding | Citation |

| Solvent | Dimethylformamide (DMF) | N-butylpyrrolidinone (NBP), 2-Methyltetrahydrofuran (2-MeTHF), p-Cymene | NBP is a promising alternative, but its high viscosity can hinder coupling. Heating and in situ activation strategies can overcome this challenge for Fmoc-Arg(Pbf)-OH. | rsc.orgcaymanchem.comcsic.es |

| Deprotection Agent | 20% Piperidine in DMF | Alternatives to piperidine are under investigation to reduce toxicity. | Moving away from piperidine is a key goal to improve the safety and environmental profile of SPPS. | researchgate.net |

| Atom Economy | Use of large excess of reagents | Optimized protocols with minimal excess of amino acid (e.g., 1.75 equiv.) and coupling agents. | Reduces waste and cost, particularly important for expensive derivatives like this compound. | csic.es |

Automation and High-Throughput Synthesis Strategies

The complexity of modern drug discovery and biological research necessitates the rapid synthesis of large numbers of peptides. Fmoc-based SPPS is well-suited for automation due to its milder reaction conditions compared to older Boc-based methods. nih.govsemanticscholar.org The use of building blocks like this compound is integral to these automated and high-throughput strategies.

Automated peptide synthesizers are now standard equipment in many laboratories, enabling the programmed, unattended synthesis of peptide sequences. chempep.com These systems automate the repetitive cycles of deprotection, washing, coupling, and capping. The compatibility of this compound with standard coupling reagents and its stability under the cycling conditions of Fmoc-SPPS make it suitable for use in these automated platforms. chempep.com

High-throughput synthesis often involves the parallel synthesis of hundreds or even thousands of peptides simultaneously, for example, in peptide libraries used for screening purposes. nih.gov The reliable performance of high-purity reagents like this compound is critical for the success of these large-scale syntheses, ensuring that the resulting peptides in the library are of the correct sequence and high quality. The development of robust protocols, including those addressing challenges with difficult couplings, is essential for integrating complex, modified amino acids into high-throughput workflows.

| Synthesis Strategy | Role of this compound | Key Advantages | Research Focus | Citation |

| Automated SPPS | A key building block for incorporating asymmetric dimethylarginine into sequences. | Increased speed, reproducibility, and reduced manual labor. Frees researchers for other tasks. | Optimizing coupling protocols for hindered amino acids to prevent incomplete reactions and side-product formation. | nih.govchempep.com |

| High-Throughput Synthesis (Peptide Libraries) | Essential for creating diverse libraries containing post-translationally modified residues. | Enables rapid screening for drug discovery, epitope mapping, and other biological studies. | Ensuring high fidelity and purity across hundreds of parallel syntheses. | nih.govsemanticscholar.org |

Novel Applications in Chemical Biology and Material Science

The ability to incorporate asymmetrically dimethylated arginine into synthetic peptides opens up exciting avenues in chemical biology and material science. Arginine methylation is a key post-translational modification involved in protein-protein interactions, signal transduction, and gene regulation. semanticscholar.org

Chemical Biology: Synthetic peptides containing asymmetrically dimethylated arginine, made possible by this compound, are invaluable tools for studying these biological processes. They can be used as probes to investigate the binding preferences of "reader" proteins that recognize methylated arginine marks on histones and other proteins. sigmaaldrich.com This is crucial for understanding the epigenetic code and its role in health and disease. Furthermore, such peptides can be developed as inhibitors or modulators of protein-protein interactions that are mediated by arginine methylation, presenting novel therapeutic strategies for diseases like cancer. iris-biotech.de Research has focused on creating cell-permeable macrocyclic peptides containing modified arginine residues to target intracellular protein-protein interactions, such as the WDR5-MLL interaction implicated in leukemia. iris-biotech.de

Material Science: While less explored, the unique properties of peptides containing modified arginine residues suggest potential applications in material science. The guanidinium (B1211019) group of arginine imparts a positive charge and can engage in strong hydrogen bonding interactions. Modifying this group by dimethylation alters its size, basicity, and hydrogen-bonding capacity. These changes could be harnessed to control the self-assembly of peptide-based biomaterials, creating hydrogels, nanofibers, or other nanostructures with tailored properties. For example, the altered charge and hydrophobicity could influence the material's interaction with cells, drugs, or other biomolecules, leading to applications in tissue engineering, drug delivery, and biosensing.

Q & A

Q. How can δ-lactam formation be minimized when incorporating Fmoc-L-Arg(Me)₂(Pbf)-OH into peptide sequences?

- Methodological Answer : δ-lactam formation, a common side reaction during arginine coupling, is mitigated by: (i) Using coupling reagents like DIC-OxymaPure instead of HOBt or HOAt, which reduce activation time and improve efficiency. (ii) Performing double couplings with extended reaction times (≥2 hours) for sterically hindered sequences. (iii) Maintaining a low temperature (0–4°C) during activation to slow lactamization kinetics .

Q. What solvent systems optimize the solubility of Fmoc-L-Arg(Me)₂(Pbf)-OH in SPPS, and how do they influence reaction kinetics?

- Methodological Answer : Optimal solubility is achieved in polar aprotic solvents like DMSO or DMF (≥50 mg/mL). Tetrahydrofuran (THF) can be used as a co-solvent (10–20% v/v) to reduce viscosity and enhance diffusion in resin pores. Solvent choice directly impacts coupling efficiency: DMSO increases nucleophilicity of the amine group, while THF improves reagent penetration in densely functionalized resins .

Q. How do acidolytic cleavage conditions for Pbf and Fmoc groups differ, and what challenges arise in multi-arginine peptide synthesis?

- Methodological Answer : The Fmoc group is cleaved under basic conditions (piperidine), while Pbf requires strong acids (≥95% TFA). In multi-arginine peptides, incomplete Pbf removal can occur due to steric hindrance or aggregation. To address this: (i) Extend cleavage time (2–4 hours) and include scavengers like triisopropylsilane (TIS) to prevent side-chain modifications. (ii) Use alternative protecting groups like Mis (1,2-dimethylindole-3-sulfonyl) for arginine residues requiring milder cleavage conditions (50% TFA) .

Q. What strategies resolve contradictions in HPLC purity data for peptides containing Fmoc-L-Arg(Me)₂(Pbf)-OH?

- Methodological Answer : Discrepancies often arise from: (i) Residual protecting groups : Verify complete deprotection via LC-MS/MS. (ii) Solvent-induced aggregation : Use denaturing mobile phases (e.g., 0.1% TFA in acetonitrile/water) to disaggregate peptides before analysis. (iii) Column selectivity : Employ C18 columns with 300 Å pore size to separate high-molecular-weight peptides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.